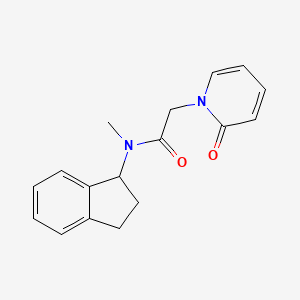
N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as NAPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood. However, studies have shown that N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide inhibits the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. In addition, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to modulate the activity of the immune system by inhibiting the production of cytokines, which are involved in the regulation of the immune response.
Biochemical and Physiological Effects:
N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have antitumor activity in vitro and in vivo. Studies have also shown that N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has insecticidal and acaricidal activity against various pests.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its relatively low cost and ease of synthesis. In addition, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide-based drugs for the treatment of pain and inflammation-related disorders. In addition, further research is needed to fully understand the mechanism of action of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide and its potential use as an antitumor agent and immune system modulator. Furthermore, research on the insecticidal and acaricidal activity of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide may lead to the development of new pesticides for use in agriculture.
Synthesemethoden
The synthesis of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction between naphthalene-1-amine and N-(tert-butoxycarbonyl)pyrrolidine-2-one, followed by the removal of the tert-butoxycarbonyl group. The resulting compound, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide, is a white solid with a melting point of 145-148°C.
Wissenschaftliche Forschungsanwendungen
N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential use in various fields, including medicine and agriculture. In medicine, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential use as an antitumor agent and as a modulator of the immune system.
In agriculture, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential use as a pesticide. Studies have shown that N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has insecticidal and acaricidal activity against various pests, including spider mites and aphids.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(11-18-10-4-9-16(18)20)17-14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8H,4,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXWSWJUKFWMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)

![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)
![2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7510166.png)




![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)


![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)